4-Hydroxybutyl cyanoacetate
CAS No.: 872031-81-7
Cat. No.: VC20562523
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872031-81-7 |
|---|---|
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 4-hydroxybutyl 2-cyanoacetate |
| Standard InChI | InChI=1S/C7H11NO3/c8-4-3-7(10)11-6-2-1-5-9/h9H,1-3,5-6H2 |
| Standard InChI Key | SPVWLYKDBKCXOI-UHFFFAOYSA-N |
| Canonical SMILES | C(CCOC(=O)CC#N)CO |
Introduction
Structural and Molecular Characteristics
4-Hydroxybutyl cyanoacetate (IUPAC name: 4-hydroxybutyl 2-cyanoacetate) consists of a cyanoacetic acid backbone esterified with a 4-hydroxybutanol moiety. The molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol. Key functional groups include:
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Cyano group (-C≡N): Imparts strong electron-withdrawing properties, enhancing acidity of the α-hydrogen (pKa ≈ 3.2 in analogous esters) .
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Ester linkage (-COO-): Facilitates hydrolytic stability under neutral conditions but susceptibility to base- or acid-catalyzed cleavage.
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Hydroxyl group (-OH): Introduces hydrogen-bonding capability and potential for further derivatization (e.g., etherification, esterification).
Comparative data for related cyanoacetate esters is provided in Table 1.
Table 1: Physicochemical Properties of Cyanoacetate Esters
*Estimated values based on homologous series trends.
Synthetic Methodologies
Esterification of Cyanoacetic Acid
The synthesis of 4-hydroxybutyl cyanoacetate likely follows a classical esterification pathway, analogous to the preparation of tert-butyl cyanoacetate . A proposed route involves:
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Acid-Catalyzed Esterification:
Cyanoacetic acid reacts with 4-hydroxybutanol in the presence of a dehydrating agent (e.g., N,N′-dicyclohexylcarbodiimide) or acidic catalysts (e.g., sulfuric acid).Reaction conditions: 20–25°C, 12–24 hours, yielding crude product requiring purification via fractional distillation or chromatography.
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Transesterification:
Ethyl cyanoacetate may serve as a starting material, reacting with 4-hydroxybutanol under basic conditions (e.g., sodium methoxide):
Challenges in Purification
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Hydroxyl Group Reactivity: The pendant hydroxyl group may lead to side reactions (e.g., self-condensation) during synthesis, necessitating protective group strategies (e.g., silylation).
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Thermal Sensitivity: Cyanoacetate esters decompose at elevated temperatures , requiring low-pressure distillation (e.g., 0.1–2 mmHg) to prevent degradation.
Reactivity and Functionalization
Knoevenagel Condensation
The α-cyano group enables nucleophilic attack at the α-carbon, facilitating condensation with aldehydes or ketones to form α,β-unsaturated derivatives . For example:
This reactivity is exploited in synthesizing acrylate polymers and pharmaceuticals .
Hydroxyl Group Derivatization
The 4-hydroxybutyl moiety offers opportunities for further modification:
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Etherification: Reaction with alkyl halides to form ethers (e.g., for prodrug design).
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Esterification: Conversion to acyloxy derivatives using acid anhydrides.
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